![molecular formula C11H13FO3 B1326140 2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane CAS No. 898785-22-3](/img/structure/B1326140.png)
2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
While specific chemical reactions involving “2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane” are not available, related compounds like “5-Fluoro-2-methoxyphenylboronic acid” have been used as reactants in various reactions. For instance, it has been used in the monoarylation of dibromoarenes catalyzed by palladium-phosphine in the presence of potassium carbonate .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : A practical method for the preparation of three cis-2-substituted 5-methyl (or phenyl)-1,3-dioxolan-4-ones, including analogues of 2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane, has been developed. This method utilizes reactive 2-methoxy-1,3-dioxolane intermediates, offering a more efficient approach under milder conditions than previously reported methods (Nagase et al., 2006).
Photochromic Properties : Investigations into the photochromic properties of diarylethene derivatives, including 2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane analogues, show significant color change upon UV light irradiation, indicating potential applications in optical recording materials (Zhang et al., 2013); (Ding et al., 2013).
Polymer Synthesis and Characterization : A study describes the polymerization of a monomer derived from glycidyl methacrylate and benzaldehyde, which includes 2-phenyl-1,3-dioxolane analogues, demonstrating applications in materials science (Coskun et al., 1998).
Synthetic Applications : The synthesis of complex molecules like perfluorocyclopentene derivatives, where 2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane-like structures are utilized, showcases its application in advanced synthetic chemistry (Jia et al., 2013).
Chemical Interactions and Transformations : Studies on Wagner–Meerwein rearrangement demonstrate the chemical reactivity and transformations possible with compounds structurally related to 2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane (Hasegawa et al., 1993).
Safety Assessment for Food Contact : A safety assessment for substances structurally similar to 2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane, used as polymer production aids in food contact materials, highlights its relevance in public health and safety (Flavourings, 2014).
properties
IUPAC Name |
2-[(5-fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-13-10-3-2-9(12)6-8(10)7-11-14-4-5-15-11/h2-3,6,11H,4-5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMQBLWQHXZHRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CC2OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645890 |
Source
|
Record name | 2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane | |
CAS RN |
898785-22-3 |
Source
|
Record name | 2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898785-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.